![molecular formula C19H17ClN4O2S2 B2472031 3-chloro-N-[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide CAS No. 392295-03-3](/img/structure/B2472031.png)

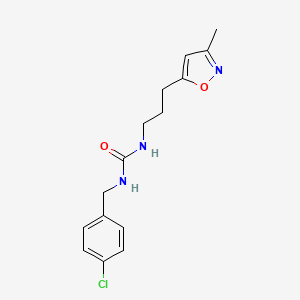

3-chloro-N-[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

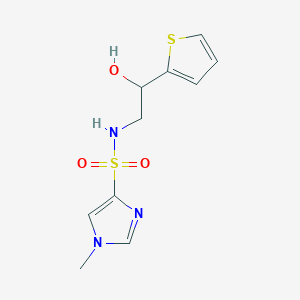

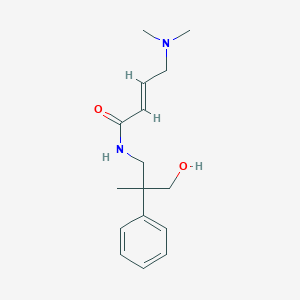

The compound “3-chloro-N-[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide” is a complex organic molecule. It contains several functional groups, including an aniline, a thiadiazole, and a benzamide .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The aniline and benzamide groups are aromatic, which means they have a ring structure with alternating single and double bonds. The thiadiazole group contains a ring with both sulfur and nitrogen atoms .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can often be predicted based on its structure and the properties of similar compounds. For example, due to the presence of several polar functional groups, this compound is likely to be relatively polar and may have good solubility in polar solvents .Applications De Recherche Scientifique

Morphology Control in Polycarbazole Based Solar Cells

Research on polycarbazole derivatives, specifically poly[N-heptadecanyl-2,7-carbazole-alt-5,5-(4′,7′-di-2-thienyl-2′,1′,3′-benzothiadiazole)] (PCDTBT), has shown that the solvent mix ratio can be adjusted to improve the morphology of the active layer in solar cells, thereby enhancing photovoltaic performance. This fine-tuning leads to improved domain structure and hole mobility, with power conversion efficiency increasing significantly from 6.0% to 7.1% in devices (T. Chu et al., 2011).

Antimicrobial and Larvicidal Activities of Novel Triazinone Derivatives

Novel 3-tert-butyl-7-benzyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-ones have been synthesized and evaluated for their antimicrobial properties against bacterial and fungal pathogens, as well as for mosquito larvicidal activity. These derivatives highlight the potential of thiadiazole-based compounds in developing new antimicrobial agents (C. Kumara et al., 2015).

Synthesis and Complex Formation of Thiadiazolobenzamide

A study focused on the synthesis of N-(3-methyl-4-oxo-4H-(1,3,4)thiadiazolo(2,3-c)(1,2,4)triazin-7-yl)benzamide and its complexes with Ni and Pd ions. These complexes were characterized to understand their structure and potential applications further. The formation of new bonds between sulfur and nitrogen atoms during synthesis indicates the versatility of thiadiazole derivatives in chemical synthesis and potential catalytic applications (F. Adhami et al., 2012).

Green Synthesis of N-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl) Carboxamides

The reaction of substituted benzohydrazides with carbonothioyldisulfanediyl diacetic acid in water exemplifies a "green" synthesis approach, leading to nearly quantitative yields of N-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamides. This process adheres to green chemistry principles, demonstrating the environmental benefits of water as a reaction medium in the synthesis of thiadiazole derivatives (V. Horishny & V. Matiychuk, 2020).

Synthesis of Acridine-Acetazolamide Conjugates for Enzyme Inhibition

A study on the synthesis of acridine-acetazolamide conjugates involving 4-Amino-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)benzamide demonstrates the potential of thiadiazole derivatives in developing inhibitors for carbonic anhydrases, which are significant for various physiological functions. These compounds showed inhibition in low micromolar and nanomolar ranges, suggesting their usefulness in medical chemistry and potential therapeutic applications (Ramazan Ulus et al., 2016).

Propriétés

IUPAC Name |

3-chloro-N-[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClN4O2S2/c1-11-6-7-12(2)15(8-11)21-16(25)10-27-19-24-23-18(28-19)22-17(26)13-4-3-5-14(20)9-13/h3-9H,10H2,1-2H3,(H,21,25)(H,22,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZUJMRVGWSMQNH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClN4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2471954.png)

![2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2471960.png)

![4-[3-(1-Methylpyrazol-3-yl)-5-oxo-2-pyrazolinyl]benzenesulfonamide](/img/structure/B2471962.png)

![4-benzyl-N-isobutyl-2-(3-methoxybenzyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2471967.png)

![Methyl 5-(1,3-benzodioxol-5-ylmethyl)-2-[[2-(2,5-dioxopyrrolidin-1-yl)acetyl]amino]-4-methylthiophene-3-carboxylate](/img/structure/B2471969.png)